6,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 109446. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6,8-dichloro-4-oxo-1H-quinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl2NO3/c11-4-1-5-8(7(12)2-4)13-3-6(9(5)14)10(15)16/h1-3H,(H,13,14)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWYNRQAQJXKFLD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C(=O)C(=CN2)C(=O)O)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl2NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30296459 |

Source

|

| Record name | 6,8-dichloro-4-hydroxyquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30296459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35973-27-4 |

Source

|

| Record name | 6,8-Dichloro-4-hydroxy-3-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35973-27-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 109446 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035973274 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 35973-27-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109446 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6,8-dichloro-4-hydroxyquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30296459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 6,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid

This technical guide provides a comprehensive overview of the synthesis and characterization of 6,8-dichloro-4-hydroxyquinoline-3-carboxylic acid, a molecule of interest for researchers, scientists, and professionals in the field of drug development. This document delves into the underlying principles of its synthesis, detailed experimental protocols, and in-depth analytical characterization.

Introduction: The Significance of Quinolone Carboxylic Acids

Quinolone carboxylic acids represent a critical class of heterocyclic compounds that form the backbone of numerous therapeutic agents. Their planar structure and potential for diverse functionalization have made them a focal point in medicinal chemistry, with applications ranging from antibacterial and antimalarial to anticancer agents. The specific substitution pattern of chlorine atoms on the quinoline ring, as in the case of this compound, can significantly influence the molecule's physicochemical properties and biological activity, making its controlled synthesis and thorough characterization a subject of scientific importance.

Part 1: Synthesis of this compound

The most established and versatile method for the synthesis of 4-hydroxyquinoline derivatives is the Gould-Jacobs reaction . This reaction provides a reliable pathway to the quinoline core structure through a thermal cyclization process.[1][2]

The Gould-Jacobs Reaction: A Mechanistic Overview

The Gould-Jacobs reaction proceeds in a stepwise manner, beginning with the condensation of an appropriately substituted aniline with diethyl ethoxymethylenemalonate (DEEM). This is followed by a high-temperature intramolecular cyclization to form the quinoline ring system. Subsequent hydrolysis of the resulting ester yields the desired carboxylic acid.[3]

The key steps in the synthesis of this compound via the Gould-Jacobs reaction are:

-

Condensation: The reaction is initiated by a nucleophilic attack of the amino group of 2,4-dichloroaniline on the electron-deficient double bond of diethyl ethoxymethylenemalonate. This is followed by the elimination of an ethanol molecule to form a stable anilidomethylenemalonate intermediate.

-

Thermal Cyclization: This step requires significant thermal energy (typically above 250 °C) to facilitate a 6-electron electrocyclization.[2] This intramolecular reaction results in the formation of the quinoline ring system, yielding ethyl 6,8-dichloro-4-hydroxyquinoline-3-carboxylate.

-

Hydrolysis: The final step involves the saponification of the ethyl ester to the corresponding carboxylic acid using a base, followed by acidification to precipitate the final product.[3]

Caption: Mechanism of the Gould-Jacobs reaction for the synthesis of this compound.

Experimental Protocol: A Step-by-Step Guide

The following protocol is a representative procedure for the synthesis of this compound, adapted from established methodologies for the Gould-Jacobs reaction.[3]

Materials:

-

2,4-Dichloroaniline

-

Diethyl ethoxymethylenemalonate (DEEM)

-

High-boiling point solvent (e.g., Dowtherm A or diphenyl ether)[2]

-

Sodium hydroxide (NaOH)

-

Concentrated hydrochloric acid (HCl)

-

Ethanol

-

Deionized water

Procedure:

Step 1: Condensation

-

In a round-bottom flask, combine 2,4-dichloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

-

Heat the mixture at 120-130 °C for 1-2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the formation of the anilidomethylenemalonate intermediate.

-

Remove the ethanol byproduct under reduced pressure.

Step 2: Thermal Cyclization

-

In a separate flask equipped with a reflux condenser, heat a high-boiling point solvent (e.g., Dowtherm A) to approximately 250 °C.

-

Slowly add the crude anilidomethylenemalonate intermediate from Step 1 to the hot solvent.

-

Maintain the temperature and reflux for 1-2 hours to facilitate the cyclization. The product, ethyl 6,8-dichloro-4-hydroxyquinoline-3-carboxylate, may precipitate upon cooling.

-

After cooling to room temperature, filter the solid product and wash with a low-boiling point solvent like hexane to remove the high-boiling point solvent.

Step 3: Hydrolysis

-

Suspend the crude ethyl 6,8-dichloro-4-hydroxyquinoline-3-carboxylate in a 10% aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux for 2-3 hours until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture and filter to remove any insoluble impurities.

-

Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 2-3 to precipitate the this compound.

-

Collect the solid product by filtration, wash thoroughly with cold water, and dry under vacuum.

Purification:

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water to yield a crystalline solid.

Part 2: Characterization of this compound

A thorough characterization of the synthesized this compound is essential to confirm its identity, purity, and structure. The following analytical techniques are typically employed.

Spectroscopic Analysis

| Technique | Principle | Expected Observations for this compound |

| ¹H NMR | Measures the magnetic properties of hydrogen nuclei to elucidate the structure. | Aromatic protons on the quinoline ring, a singlet for the proton at the 2-position, and a broad singlet for the carboxylic acid proton. |

| ¹³C NMR | Measures the magnetic properties of carbon-13 nuclei to identify the carbon framework. | Signals corresponding to the carbonyl carbon of the carboxylic acid, the carbon atoms of the quinoline ring, including those bonded to chlorine. |

| FTIR | Measures the absorption of infrared radiation by the molecule's bonds, identifying functional groups. | Broad O-H stretch from the carboxylic acid, C=O stretch of the carboxylic acid, C=C and C=N stretching of the quinoline ring, and C-Cl stretches.[4] |

| Mass Spec. | Measures the mass-to-charge ratio of ionized molecules, determining the molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the molecular weight of the compound, and characteristic fragmentation patterns. |

Expected Spectroscopic Data

The following table summarizes the expected spectroscopic data for this compound based on the analysis of similar quinoline derivatives.

| Technique | Expected Data |

| ¹H NMR (DMSO-d₆) | δ 13.0-15.0 (br s, 1H, COOH), δ 8.5-9.0 (s, 1H, H-2), δ 7.5-8.0 (d, 1H, H-5), δ 7.2-7.6 (d, 1H, H-7) |

| ¹³C NMR (DMSO-d₆) | δ 165-170 (C=O), δ 175-180 (C-4), δ 140-145 (C-2), Signals for other aromatic carbons between δ 115-140 |

| FTIR (KBr, cm⁻¹) | 3400-2400 (br, O-H), 1720-1680 (C=O), 1620-1580 (C=C, C=N), 800-750 (C-Cl)[4] |

| Mass Spec. (EI) | M⁺ at m/z 271, 273, 275 (isotopic pattern for 2 Cl atoms), fragments corresponding to loss of COOH, Cl. |

Experimental Workflow: From Synthesis to Characterization

Caption: A generalized workflow for the synthesis and characterization of this compound.

Part 3: Applications and Safety Considerations

Potential Applications

Derivatives of 4-hydroxyquinoline-3-carboxylic acid have shown a wide range of biological activities. The presence of dichloro substituents on the quinoline ring may enhance its lipophilicity and potential for biological interactions. Potential areas of application for this compound could include:

-

Antibacterial Agents: As a scaffold present in many quinolone antibiotics.[5]

-

Anticancer Research: Due to the known anticancer properties of some quinoline derivatives.

-

Material Science: As a building block for novel organic materials with specific electronic or photophysical properties.

Further research is required to fully elucidate the biological and material properties of this specific compound.

Safety Considerations

As with any chemical compound, this compound should be handled with appropriate safety precautions. It is recommended to work in a well-ventilated fume hood and wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. A thorough review of the Safety Data Sheet (SDS) for this compound and its reagents is essential before commencing any experimental work.

References

-

MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link][2]

-

Biotage. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. [Link]

-

Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. [Link][4]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 6,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 6,8-dichloro-4-hydroxyquinoline-3-carboxylic acid. As a Senior Application Scientist, this document is structured to deliver not just data, but also field-proven insights into the experimental causality and methodologies that are crucial for research and development.

Introduction

This compound is a halogenated derivative of the 4-quinolone scaffold, a privileged structure in medicinal chemistry. The presence of dichloro- substitution on the benzene ring, a hydroxyl group at the 4-position, and a carboxylic acid at the 3-position suggests a molecule with significant potential for forming diverse chemical interactions, making it a compound of interest for drug discovery and materials science. Understanding its fundamental physicochemical properties is paramount for predicting its behavior in biological systems and for the rational design of new therapeutic agents. This guide delves into the synthesis, structural elucidation, and analytical characterization of this compound, providing both theoretical grounding and practical experimental protocols.

Part 1: Synthesis and Structural Elucidation

The synthesis of this compound can be achieved through the well-established Gould-Jacobs reaction.[1][2] This reaction provides a versatile route to the 4-hydroxyquinoline core.

Proposed Synthetic Pathway: The Gould-Jacobs Reaction

The synthesis initiates with the condensation of 2,4-dichloroaniline with diethyl ethoxymethylenemalonate (DEEM) to form an intermediate, which is then cyclized at high temperature. Subsequent hydrolysis of the resulting ethyl ester yields the target carboxylic acid.

Sources

6,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid mechanism of action

An In-Depth Technical Guide to the Postulated Mechanisms of Action of 6,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid

Introduction

This compound belongs to the quinoline carboxylic acid class of compounds, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities. While direct and extensive experimental studies on the specific mechanism of action of the 6,8-dichloro derivative are not widely published, its structural features, when compared with closely related and well-studied analogs, allow for the formulation of strong hypotheses regarding its primary molecular targets. This guide synthesizes the available structure-activity relationship (SAR) data to postulate the most probable mechanisms of action for this compound, focusing on its potential as an inhibitor of Dihydroorotate Dehydrogenase (DHODH) and Kynurenine 3-Monooxygenase (KMO). This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the therapeutic potential of this compound class.

Postulated Primary Mechanisms of Action

Based on its core structure, this compound is likely to exert its biological effects through the inhibition of key metabolic enzymes. The presence of the 4-hydroxyquinoline-3-carboxylic acid moiety is a well-established pharmacophore for targeting dehydrogenase enzymes. The dichloro-substitution on the benzo ring is anticipated to significantly modulate the compound's potency and selectivity. This guide will explore two primary, well-documented targets for this class of molecules.

Inhibition of Dihydroorotate Dehydrogenase (DHODH)

DHODH is a crucial enzyme in the de novo pyrimidine biosynthesis pathway, catalyzing the oxidation of dihydroorotate to orotate. This pathway is essential for the synthesis of DNA and RNA, and its upregulation is a hallmark of rapidly proliferating cells, such as cancer cells.[1] Consequently, DHODH has emerged as a significant target for anticancer and anti-inflammatory drug development.

The Role of the Quinoline Carboxylic Acid Scaffold in DHODH Inhibition

A substantial body of research has identified 4-quinoline carboxylic acids as potent inhibitors of DHODH.[1][2][3][4] Structure-activity relationship studies have delineated several key features required for high-affinity binding and inhibition:

-

A carboxylic acid group at the C(4) position is critical for interacting with the enzyme's active site.[4][5]

-

Bulky, hydrophobic substituents at the C(2) position are necessary for occupying a hydrophobic pocket within the enzyme.[4]

-

Substitutions on the benzo portion of the quinoline ring can significantly influence potency.[4]

The addition of halogen atoms to the quinoline scaffold has been shown to enhance inhibitory activity. For instance, a 2-chloropyridin-3-yl substituent at the 4'-phenyl group (attached to the C2 position of the quinoline) resulted in a compound with high DHODH inhibitory potency (IC50 = 32.7 nM).[2] This underscores the favorable contribution of chloro-substituents to the binding affinity of these inhibitors. It is therefore highly probable that the 6,8-dichloro substitutions on the target molecule contribute to its potency as a DHODH inhibitor.

Signaling Pathway and Point of Inhibition

The inhibition of DHODH by this compound would lead to a depletion of the intracellular pyrimidine pool, thereby arresting cell cycle progression at the S-phase and inducing cell death in rapidly dividing cells.

Caption: Inhibition of DHODH in the de novo pyrimidine biosynthesis pathway.

Experimental Protocol: DHODH Inhibition Assay

To experimentally validate the inhibitory effect of this compound on DHODH, a standard enzymatic assay can be employed.

Objective: To determine the IC50 value of the test compound against human DHODH.

Materials:

-

Recombinant human DHODH

-

Dihydroorotate (DHO)

-

Decylubiquinone (co-substrate)

-

2,6-dichloroindophenol (DCIP) (electron acceptor)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.05% Triton X-100)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Serially dilute the compound in the assay buffer to obtain a range of concentrations.

-

In a 96-well plate, add the assay buffer, DCIP, and decylubiquinone.

-

Add the test compound dilutions to the respective wells.

-

Initiate the reaction by adding recombinant human DHODH and DHO.

-

Immediately measure the decrease in absorbance of DCIP at 600 nm over time. The rate of DCIP reduction is proportional to DHODH activity.

-

Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

-

Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression.

Inhibition of Kynurenine 3-Monooxygenase (KMO)

KMO is a critical enzyme in the kynurenine pathway, the primary route of tryptophan catabolism. It hydroxylates kynurenine to form 3-hydroxykynurenine (3-HK).[6][7] This pathway is a key regulator of neuroinflammation and neuronal excitability. The accumulation of downstream metabolites, such as 3-HK and quinolinic acid, is associated with neurotoxicity, while a shunting of the pathway towards kynurenic acid production is considered neuroprotective.[6][8]

Structure-Activity Relationship of KMO Inhibitors

The inhibition of KMO is a promising therapeutic strategy for neurodegenerative diseases.[8][9] Studies on substrate analog inhibitors of KMO have revealed that halogen substitutions on the aromatic ring can significantly enhance potency. Specifically, it has been demonstrated that 3,4-dichloro and 3,4-difluoro derivatives of substrate analogs are more potent inhibitors of KMO .[8] This provides strong evidence that the 6,8-dichloro substitutions on the 4-hydroxyquinoline-3-carboxylic acid scaffold are likely to confer significant KMO inhibitory activity.

The Kynurenine Pathway and the Impact of KMO Inhibition

By inhibiting KMO, this compound would be expected to reduce the production of the neurotoxic metabolites 3-HK and quinolinic acid. This would also lead to an accumulation of kynurenine, which would then be preferentially metabolized by kynurenine aminotransferase (KAT) to produce the neuroprotective kynurenic acid.

Caption: The kynurenine pathway and the effect of KMO inhibition.

Experimental Protocol: KMO Inhibition Assay

The inhibitory activity of this compound against KMO can be determined using an established in vitro assay.

Objective: To measure the IC50 value of the test compound against human KMO.

Materials:

-

Recombinant human KMO

-

L-Kynurenine (substrate)

-

NADPH (cofactor)

-

Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4)

-

96-well UV-transparent microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the compound in the assay buffer.

-

In a 96-well plate, add the assay buffer, L-kynurenine, and the test compound dilutions.

-

Pre-incubate the mixture at 37°C.

-

Initiate the reaction by adding NADPH.

-

Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH. The rate of NADPH consumption is proportional to KMO activity.

-

Calculate the percentage of inhibition for each concentration of the test compound compared to a DMSO control.

-

Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Other Potential Mechanisms

The 4-hydroxyquinoline-3-carboxylic acid scaffold has also been shown to inhibit other dehydrogenase enzymes, such as malate dehydrogenase and lactate dehydrogenase.[10] While the primary mechanisms of action for this compound are likely the inhibition of DHODH and KMO due to the strong SAR data, its potential to interact with other dehydrogenases should not be discounted and may contribute to its overall biological activity profile.

Conclusion

In the absence of direct experimental evidence, the mechanism of action of this compound can be reasonably postulated based on robust structure-activity relationship data from closely related analogs. The core 4-hydroxyquinoline-3-carboxylic acid structure is a known pharmacophore for dehydrogenase inhibitors, and the dichloro-substitutions at positions 6 and 8 are likely to enhance its potency, particularly as an inhibitor of Dihydroorotate Dehydrogenase and Kynurenine 3-Monooxygenase. The inhibition of these two key metabolic enzymes represents distinct and compelling therapeutic opportunities in oncology and neurodegenerative diseases, respectively. Further direct experimental validation is necessary to confirm these postulated mechanisms and to fully elucidate the therapeutic potential of this compound.

References

-

Madak, J. T., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(14), 6037-6059. [Link]

-

Hodnett, E. M., et al. (1982). 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cell respiration. 2. Quantitative structure-activity relationship of dehydrogenase enzyme and Ehrlich ascites tumor cell inhibitions. Journal of Medicinal Chemistry, 25(1), 57-63. [Link]

-

Lübben, M., et al. (2021). Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. SLAS DISCOVERY: Advancing Life Sciences R&D, 26(9), 1148-1161. [Link]

-

Madak, J. T., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. ResearchGate. [Link]

-

Guillon, J., et al. (2007). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Journal of Medicinal Chemistry, 50(19), 4749-4757. [Link]

-

Madak, J. T., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. OSTI.GOV. [Link]

-

Le, T. T., et al. (2020). Kynurenine 3-monooxygenase inhibition during acute SIV infection lowers PD-1 expression and improves post-cART CD4+ T cell counts and body weight. Journal of Clinical Investigation, 130(10), 5433-5447. [Link]

-

Al-Ostoot, F. H., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(16), 4878. [Link]

-

Zwilling, D., et al. (2011). Kynurenine 3-monooxygenase inhibition in blood ameliorates neurodegeneration. Cell, 145(6), 863-874. [Link]

-

Chen, S. F., et al. (1991). Structure-activity Relationship of Quinoline Carboxylic Acids. A New Class of Inhibitors of Dihydroorotate Dehydrogenase. Biochemical Pharmacology, 42(6), 1147-1154. [Link]

-

Cseh, S., et al. (2021). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules, 26(11), 3326. [Link]

-

Koga, H., et al. (1985). Structure-activity Relationships of Antibacterial 6,7- And 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic Acids. Journal of Medicinal Chemistry, 28(9), 1358-1363. [Link]

-

Neale, M., et al. (2022). The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. Molecules, 27(1), 273. [Link]

-

Rbaa, M., et al. (2019). Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives. Heliyon, 5(10), e02689. [Link]

-

Lee, H., et al. (2021). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Molecules, 26(11), 3326. [Link]

-

Al-Hussain, S. A., et al. (2022). Identification of potent inhibitors of kynurenine-3-monooxygenase from natural products: In silico and in vitro approaches. Journal of Molecular Structure, 1269, 133792. [Link]

-

Drug Design Org. (n.d.). Structure Activity Relationships. [Link]

-

Al-Ostoot, F. H., et al. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 3(1), 1-13. [Link]

Sources

- 1. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase (Journal Article) | OSTI.GOV [osti.gov]

- 4. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 6. Kynurenine 3-monooxygenase inhibition during acute SIV infection lowers PD-1 expression and improves post-cART CD4+ T cell counts and body weight: KMO inhibition improves clinical outcome in SIV infection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. mdpi.com [mdpi.com]

- 9. Identification of potent inhibitors of kynurenine-3-monooxygenase from natural products: In silico and in vitro approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cell respiration. 2. Quantitative structure-activity relationship of dehydrogenase enzyme and Ehrlich ascites tumor cell inhibitions - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of 6,8-Dichloro-4-hydroxyquinoline-3-carboxylic Acid: A Technical Guide for Drug Discovery Professionals

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, represents a cornerstone in the field of medicinal chemistry. Its inherent structural features, including the ability to intercalate with DNA and participate in hydrogen bonding and metal chelation, have led to the development of a vast array of therapeutic agents.[1][2] From the historical antimalarial quinine to modern antibiotics and anticancer drugs, the quinoline scaffold has consistently demonstrated its versatility as a pharmacophore. The 4-hydroxyquinoline-3-carboxylic acid moiety, in particular, has emerged as a key substructure in the design of compounds with diverse biological activities, including antibacterial, antimalarial, and anticancer properties. This guide will provide an in-depth technical exploration of the structure-activity relationship (SAR) of a specific analog, 6,8-dichloro-4-hydroxyquinoline-3-carboxylic acid, with a focus on its antioxidant properties and the broader implications for drug design.

The Core Moiety: this compound

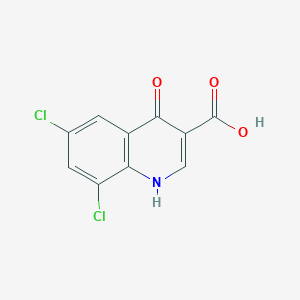

The subject of this guide, this compound, possesses a unique substitution pattern that significantly influences its physicochemical and biological properties. The presence of two chlorine atoms on the benzenoid ring, coupled with the hydroxyl and carboxylic acid groups on the pyridinone ring, creates a molecule with distinct electronic and steric characteristics.

Figure 1: Chemical structure of this compound.

Structure-Activity Relationship: Insights from Antioxidant Studies

A key study by Liu et al. (2010) provides the most direct insight into the SAR of dichlorinated 4-hydroxyquinoline-3-carboxylic acids, including the 6,8-dichloro isomer.[1] This research focused on the antioxidant properties of these compounds, evaluating their ability to scavenge free radicals and protect against lipid and DNA oxidation.

Impact of Chlorine Substitution Pattern on Radical Scavenging and Protective Effects

The position of the chlorine atoms on the quinoline ring plays a critical role in modulating the antioxidant activity. The study compared 5,7-, 5,8-, 6,8-, and 7,8-dichloro-4-quinolinol-3-carboxylic acids (DCQA).

| Compound | Radical Scavenging (DPPH, ABTS, Galvinoxyl) | Protection of Methyl Linoleate (AAPH-induced) | Protection of DNA (.OH-induced) | Protection of DNA (AAPH-induced) |

| 6,8-DCQA | Moderate | Highest efficacy | Efficient protection | Moderate |

| 5,7-DCQA | Highest ability | Moderate | Low | Low |

| 5,8-DCQA | Moderate | Moderate | Efficient protection | Active |

| 7,8-DCQA | Low | Low | Low | Low |

| 7-CQA | Moderate | Moderate | Low | Active |

| QA (unsubstituted) | Low | Low | Low | Low |

Table 1: Summary of the antioxidant activities of various dichloro-4-quinolinol-3-carboxylic acid isomers and related compounds.[1]

From this data, we can derive the following SAR principles for antioxidant activity:

-

Dichlorination is Generally Favorable: The presence of two chlorine atoms generally enhances antioxidant and protective activities compared to the unsubstituted (QA) and mono-substituted (7-CQA) analogs.[1]

-

Positional Isomers Exhibit Distinct Activity Profiles:

-

6,8-Dichlorination: This substitution pattern is optimal for protecting lipids (methyl linoleate) from radical-induced oxidation and is also effective at protecting DNA from hydroxyl radical-mediated damage.[1]

-

5,7-Dichlorination: This isomer demonstrates the most potent radical scavenging activity against stable free radicals like DPPH, ABTS, and galvinoxyl.[1]

-

5,8-Dichlorination: This analog shows a balanced profile with good DNA protective effects against both hydroxyl and AAPH-induced oxidation.[1]

-

-

The 4-Hydroxy and 3-Carboxylic Acid Groups: While not systematically varied in this specific study, the broader literature on quinolones suggests these groups are crucial for biological activity. The 4-hydroxy group (often in its keto tautomeric form, 4-quinolone) and the adjacent 3-carboxylic acid can participate in metal chelation and hydrogen bonding with biological targets. In some antimalarial 4-quinolones, esterification of the 3-carboxylic acid was found to enhance potency, suggesting that modification of this group is a viable strategy for optimizing activity.

Figure 2: Structure-Activity Relationship (SAR) summary for the antioxidant properties of dichloro-4-hydroxyquinoline-3-carboxylic acids.

Broader Biological Context and Potential Targets

While the primary characterized activity of this compound is as an antioxidant, the broader 4-hydroxyquinoline-3-carboxylic acid scaffold is known to interact with various biological targets. This suggests that the 6,8-dichloro analog may have other, as-yet-unidentified activities. Potential areas of investigation include:

-

Antimalarial Activity: Several 4-hydroxyquinoline derivatives have shown potent antimalarial activity by targeting the parasite's mitochondrial electron transport chain. Key enzymes in this pathway, such as NADH:quinone oxidoreductase (NDH2) and malate:quinone oxidoreductase (MQO), are validated drug targets.

-

Antibacterial Activity: The quinolone class of antibiotics, which includes nalidixic acid and the fluoroquinolones, functions by inhibiting bacterial DNA gyrase and topoisomerase IV. The 4-oxo-3-carboxylic acid moiety is a critical pharmacophore for this activity.

-

Anticancer Activity: Quinolines have been investigated as anticancer agents through various mechanisms, including the inhibition of tyrosine kinases and topoisomerases.

Further screening of this compound and its analogs against these targets could unveil additional therapeutic potential.

Experimental Protocols

Synthesis of this compound via the Gould-Jacobs Reaction

The Gould-Jacobs reaction is a classical and effective method for the synthesis of 4-hydroxyquinolines.[3][4] The general procedure involves the condensation of an appropriately substituted aniline with diethyl ethoxymethylenemalonate (DEEM), followed by thermal cyclization.

Step 1: Condensation of 2,4-dichloroaniline with DEEM

-

In a round-bottom flask, combine equimolar amounts of 2,4-dichloroaniline and diethyl ethoxymethylenemalonate.

-

Heat the mixture, typically at 100-130°C, for 1-2 hours. The reaction can be monitored by the distillation of ethanol.

-

The resulting intermediate, diethyl 2-((2,4-dichlorophenylamino)methylene)malonate, can be used directly in the next step or purified by recrystallization.

Step 2: Thermal Cyclization

-

Add the intermediate from Step 1 to a high-boiling point solvent, such as Dowtherm A or diphenyl ether.

-

Heat the mixture to reflux (typically 240-260°C) for 30-60 minutes.

-

Cool the reaction mixture to room temperature, which should induce the precipitation of the cyclized product, ethyl 6,8-dichloro-4-hydroxyquinoline-3-carboxylate.

-

Collect the solid by filtration and wash with a non-polar solvent (e.g., hexane) to remove the high-boiling solvent.

Step 3: Saponification

-

Suspend the ethyl ester from Step 2 in an aqueous solution of sodium hydroxide (e.g., 2M NaOH).

-

Heat the mixture to reflux for 1-2 hours, or until the solid has completely dissolved, indicating the completion of the saponification.

-

Cool the solution to room temperature and acidify with a strong acid (e.g., HCl) to a pH of approximately 4-5.

-

The desired product, this compound, will precipitate out of solution.

-

Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.

Figure 3: Workflow for the synthesis of this compound via the Gould-Jacobs reaction.

Antioxidant Activity Assays

-

DPPH Radical Scavenging Assay: This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, causing a color change that can be measured spectrophotometrically.

-

AAPH-Induced Methyl Linoleate Oxidation Assay: This assay assesses the ability of a compound to inhibit the oxidation of a lipid substrate (methyl linoleate) initiated by the peroxyl radicals generated from the thermal decomposition of 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH). The extent of oxidation can be monitored by measuring the formation of conjugated dienes.

-

DNA Protection Assay: This assay evaluates the ability of a compound to protect plasmid DNA from strand scission induced by reactive oxygen species, such as hydroxyl radicals generated by the Fenton reaction or peroxyl radicals from AAPH. The integrity of the DNA is assessed by agarose gel electrophoresis.

Conclusion and Future Directions

This compound is a member of a privileged class of heterocyclic compounds with demonstrated antioxidant and DNA-protective properties. The structure-activity relationship for its antioxidant effects is highly dependent on the positioning of the chlorine atoms on the benzenoid ring, with the 6,8-dichloro substitution pattern being particularly effective at inhibiting lipid peroxidation and protecting DNA from hydroxyl radical damage.[1] While its primary biological target beyond these antioxidant effects remains to be fully elucidated, the broader activities of the 4-hydroxyquinoline-3-carboxylic acid scaffold suggest potential for this compound and its analogs in areas such as infectious diseases and oncology.

Future research should focus on:

-

Broader Biological Screening: Evaluating the activity of this compound and a library of its analogs against a panel of targets, including those implicated in malaria, bacterial infections, and cancer.

-

Systematic SAR Studies: Synthesizing and testing a wider range of analogs with modifications at the 3-position (e.g., esters, amides) and alternative substitution patterns on the benzenoid ring to develop a more comprehensive understanding of the SAR for various biological activities.

-

Mechanistic Studies: Upon identification of a potent activity against a specific biological target, detailed mechanistic studies should be undertaken to elucidate the mode of action at the molecular level.

By leveraging the foundational knowledge of the quinoline scaffold and the specific insights gained from studies on this compound, there is significant potential to develop novel therapeutic agents with improved efficacy and safety profiles.

References

-

Gould, R. G.; Jacobs, W. A. The Synthesis of Certain Substituted Quinolines and Quinazolines. J. Am. Chem. Soc.1939 , 61 (10), 2890–2895. [Link]

-

Liu, Z.-Q.; et al. Dichloro-4-quinolinol-3-carboxylic acid: synthesis and antioxidant abilities to scavenge radicals and to protect methyl linoleate and DNA. Eur. J. Med. Chem.2010 , 45 (5), 1821-1827. [Link]

-

Reitsema, R. H. The Chemistry of 4-Hydroxyquinolines. Chem. Rev.1948 , 43 (1), 43-68. [Link]

-

Wube, A. A.; et al. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules2021 , 26 (11), 3149. [Link]

- Barker, J. M.; et al. The cyclisation of diethyl (anilinomethylene)

-

Dave, C. G.; Shah, R. D. A facile synthesis of novel 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid derivatives. Heterocycles1999 , 51 (8), 1819. [Link]

-

Zaman, A.; et al. Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian J. Chem.2015 , 27 (8), 2823-2826. [Link]

-

Price, C. C.; Roberts, R. M. 4,7-DICHLOROQUINOLINE. Org. Synth.1946 , 26, 22. [Link]

-

Anonymous. Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. Rev. Chim. (Bucharest)2010 , 61 (8), 745-748. [Link]

- Anonymous. CN103626699A - Industrial preparation method of 4,7-dichloroquinoline.

-

Anonymous. This compound ethyl ester. P&S Chemicals. [Link]

-

Ye, Q.; et al. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. J. Med. Chem.2011 , 54 (13), 4500-4511. [Link]

-

El-Sayed, M. A. A.; et al. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules2021 , 26 (16), 4991. [Link]

Sources

- 1. Dichloro-4-quinolinol-3-carboxylic acid: synthesis and antioxidant abilities to scavenge radicals and to protect methyl linoleate and DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 4. Gould-Jacobs Reaction [drugfuture.com]

An In-Depth Technical Guide to Elucidating the Therapeutic Targets of 6,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents with a wide array of biological activities, including anticancer, antibacterial, and anti-inflammatory effects.[1] 6,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid is a synthetic quinoline derivative whose specific biological targets remain largely uncharacterized. This guide provides a comprehensive, technically-grounded framework for the systematic identification and validation of its potential therapeutic targets. We will explore a multi-pronged strategy, beginning with homology-based in silico predictions and progressing through unbiased biochemical identification to rigorous cellular validation. This document is designed not as a rigid protocol but as a strategic manual, empowering researchers to make informed experimental choices in the complex process of target deconvolution.

Introduction: The Quinoline Moiety and the Target Identification Imperative

Quinoline and its derivatives have demonstrated a remarkable capacity to modulate diverse biological pathways.[1] This versatility stems from the bicyclic aromatic system's ability to engage in various non-covalent interactions with biomolecules and its amenability to synthetic modification. Many quinoline-based compounds exert their effects by inhibiting key enzymes such as protein kinases, topoisomerases, and dihydroorotate dehydrogenase (DHODH), or by interacting with DNA.[1][2][3][4]

The subject of this guide, this compound, shares structural features with known bioactive molecules, including kynurenic acid, an endogenous metabolite of tryptophan that antagonizes excitatory amino acid receptors.[5][6] The presence of the carboxylic acid and hydroxyl groups suggests potential for crucial hydrogen bonding and chelation interactions within a target's binding site, a common feature for inhibitors of enzymes like DHODH.[4][7] The dichloro-substitution pattern can significantly alter the compound's electronic properties and lipophilicity, potentially conferring novel target specificity and enhanced potency.

Identifying the specific molecular targets of a novel compound is a critical and often challenging step in drug discovery.[8][9] A validated target provides a mechanistic foundation for understanding a compound's therapeutic effects and potential toxicities, guiding lead optimization and clinical development.[10] This guide outlines a logical, multi-stage workflow to systematically uncover the therapeutic targets of this compound.

Section 1: Hypothesis Generation: In Silico and Homology-Based Target Prediction

Before embarking on resource-intensive experimental studies, computational and comparative approaches can generate a focused list of plausible targets.[8][11] This initial step leverages existing knowledge to build a testable hypothesis.

Homology Analysis: Learning from Structural Relatives

The principle of structural similarity suggests that this compound may share targets with analogous compounds. A survey of the literature reveals several classes of enzymes and receptors that are frequently modulated by quinoline-3-carboxylic acids and related scaffolds.

| Potential Target Class | Rationale Based on Structural Homology | Key Examples & References |

| Protein Kinases | The quinoline scaffold is a privileged structure for ATP-competitive kinase inhibitors. The 3-carboxylic acid moiety can form key hydrogen bonds in the hinge region. | Derivatives of 3-quinoline carboxylic acid are known inhibitors of Protein Kinase CK2.[12] Other quinolines target EGFR, Src, and RET kinases.[3] |

| DNA-Interacting Enzymes | Many quinoline compounds function as antibacterial and anticancer agents by targeting enzymes like DNA topoisomerase and DNA methyltransferases. | Quinolone antibacterials target bacterial type II topoisomerase.[13] Recent studies show quinoline-based analogs can inhibit human DNA methyltransferase DNMT1.[2][14] |

| Metabolic Enzymes | Dihydroorotate Dehydrogenase (DHODH) is a key enzyme in pyrimidine biosynthesis and a target for autoimmune and cancer therapy. Quinoline-4-carboxylic acids are potent DHODH inhibitors. | The carboxylate group is crucial for forming a salt bridge with Arginine residues in the DHODH active site.[4] |

| Excitatory Amino Acid Receptors | The structurally related kynurenic acid is an antagonist of NMDA and other glutamate receptors.[6][15] | Analogs of kynurenic acid are being developed as neuroprotective agents.[5][16] |

| Sirtuins (Class III HDACs) | Certain 2-phenyl-quinoline-4-carboxylic acid derivatives have been identified as selective inhibitors of SIRT3. | A recent study identified a potent SIRT3 inhibitor with a quinoline-4-carboxylic acid core.[17] |

Molecular Docking Studies

Once a list of potential targets is generated, molecular docking can be employed to predict the binding mode and estimate the binding affinity of this compound to the crystal structures of these proteins. This computational technique provides a structural hypothesis for the interaction, which can guide subsequent experimental design and structure-activity relationship (SAR) studies. For example, docking into the ATP-binding pocket of Protein Kinase CK2 or the brequinar-binding pocket of DHODH could reveal plausible binding poses and key interactions.[4][12]

Section 2: Unbiased Target Identification: Affinity-Based Proteomics

While homology analysis is powerful, it is inherently biased toward known targets. To discover potentially novel interactions, an unbiased approach is required. Affinity Chromatography coupled with Mass Spectrometry (AC-MS) is a robust chemical proteomics method for identifying direct binding partners of a small molecule from a complex biological sample, such as a cell lysate.[10]

Workflow for Affinity-Based Target Identification

The overall strategy involves immobilizing the compound of interest on a solid support, using it as "bait" to capture interacting proteins, and identifying these proteins by mass spectrometry.

Sources

- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 2. biorxiv.org [biorxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development and therapeutic potential of kynurenic acid and kynurenine derivatives for neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Kynurenic acid - Wikipedia [en.wikipedia.org]

- 7. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. fiveable.me [fiveable.me]

- 9. Drug Target Identification and Validation | MtoZ Biolabs [mtoz-biolabs.com]

- 10. lifesciences.danaher.com [lifesciences.danaher.com]

- 11. Methods of Identification and Validation of Drug Target | Springer Nature Experiments [experiments.springernature.com]

- 12. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Multifunctional Analogs of Kynurenic Acid for the Treatment of Alzheimer's Disease: Synthesis, Pharmacology, and Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]

A Senior Application Scientist's Guide to the In Silico Characterization of 6,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid: A Workflow for Novel Drug Candidates

Executive Summary

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] This guide presents a comprehensive in silico workflow for the characterization of 6,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid, a representative novel quinoline derivative. For compounds with limited empirical data, computational modeling provides an indispensable toolkit for generating initial hypotheses, predicting potential biological targets, and characterizing molecular interactions with high fidelity.[2][3][4][5] This document, designed for researchers and drug development professionals, details a multi-stage computational protocol, moving from initial ligand preparation and property prediction through molecular docking, molecular dynamics, and binding free energy calculations. Each stage is presented with a focus on the underlying scientific rationale, self-validating protocols, and actionable insights to guide subsequent experimental validation.

Introduction: The Rationale for an In Silico First Approach

In the landscape of modern drug discovery, computational methods are pivotal in reducing the time and cost associated with bringing a new therapeutic to market.[2][6] The process begins with identifying promising molecular entities. The quinoline ring system is considered a "privileged structure" due to its ability to interact with a wide range of biological targets.[1][7] Our subject molecule, this compound, represents a potential drug candidate whose properties and interactions are yet to be fully elucidated.

An in silico-first approach allows for the rapid and cost-effective evaluation of its drug-like properties, potential protein targets, and the thermodynamics of its binding interactions. This guide provides a robust, multi-pillar workflow designed to build a comprehensive computational profile of this molecule, thereby generating testable hypotheses and prioritizing resources for future wet-lab experiments.

Part 1: Ligand Preparation and Physicochemical Profiling

Expertise & Experience: The starting point of any computational study is a high-quality, chemically correct, and energetically favorable 3D structure of the ligand. Garbage in, garbage out. Furthermore, assessing fundamental physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties at the outset is a critical gatekeeping step. It prevents the investment of significant computational resources into molecules that are unlikely to succeed as drugs due to poor pharmacokinetics or toxicity profiles.[6]

Protocol 1.1: 3D Structure Generation and Energy Minimization

-

Obtain 2D Representation: Start with a canonical representation of the molecule, such as its SMILES (Simplified Molecular Input Line Entry System) string. For this compound, this can be derived from its known structure.

-

Conversion to 3D: Utilize a computational chemistry tool like Open Babel to convert the 2D representation into an initial 3D structure. This process generates a plausible, but not necessarily low-energy, conformation.

-

Energy Minimization: Employ a robust force field, such as MMFF94 or UFF, to perform energy minimization. This crucial step optimizes the molecule's geometry by adjusting bond lengths, angles, and torsions to find a low-energy, stable conformation. This resulting structure is the foundation for all subsequent modeling.

Protocol 1.2: In Silico ADMET and "Drug-Likeness" Prediction

-

Utilize Predictive Models: Submit the energy-minimized structure to validated online platforms such as SwissADME or PreADMET. These tools leverage large datasets of known drugs to predict key properties.[7]

-

Analyze Key Parameters: Consolidate the output into a structured table for clear evaluation. The primary assessment is against Lipinski's Rule of Five, a set of heuristics used to evaluate if a compound has properties that would make it a likely orally active drug in humans.

-

Interpret Results: Assess the predicted properties to make an initial go/no-go decision. For example, multiple violations of Lipinski's rules, poor predicted aqueous solubility, or structural alerts for toxicity may flag the molecule for deprioritization or redesign.

| Property | Predicted Value | Guideline (Lipinski's Rule of Five) | Assessment |

| Molecular Weight | ~274.08 g/mol | ≤ 500 g/mol | Pass |

| LogP (Lipophilicity) | Predicted | ≤ 5 | Evaluate |

| Hydrogen Bond Donors | 2 | ≤ 5 | Pass |

| Hydrogen Bond Acceptors | 4 | ≤ 10 | Pass |

| Predicted Solubility | Predicted | Good | Evaluate |

| Structural Alerts (PAINS) | Predicted | None | Evaluate |

Part 2: Target Identification and Molecular Docking

Expertise & Experience: Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[8][9] It is a powerful tool for hypothesis generation, allowing us to screen potential biological targets and understand the key molecular interactions—such as hydrogen bonds and hydrophobic contacts—that drive binding. The choice of docking software and, more importantly, the validation of the docking protocol are critical for generating trustworthy results.

Protocol 2.1: Target Selection and Receptor Preparation

-

Hypothesis-Driven Selection: Based on the activities of similar quinoline-based drugs, potential targets can be hypothesized. For instance, many quinoline analogs are known to target bacterial DNA gyrase or human topoisomerase II.[7]

-

Structure Acquisition: Download a high-resolution crystal structure of the selected target protein from the Protein Data Bank (PDB).

-

Receptor Preparation: This is a meticulous process critical for accuracy:

-

Remove Non-Essential Molecules: Delete all water molecules, co-solvents, and any co-crystallized ligands from the PDB file.

-

Add Hydrogens: Add polar hydrogens to the protein structure, as they are crucial for forming hydrogen bonds.

-

Assign Charges: Assign partial atomic charges using a standard force field (e.g., Gasteiger charges).

-

Define File Format: Save the prepared receptor in a format required by the docking software (e.g., PDBQT for AutoDock Vina).

-

Protocol 2.2: Molecular Docking and Result Analysis

-

Ligand Preparation: Convert the energy-minimized ligand structure from Part 1 into the PDBQT format.

-

Grid Box Definition: Define the three-dimensional search space for the docking algorithm. This "grid box" should be centered on the known active site of the protein and be large enough to allow the ligand rotational and translational freedom.

-

Execute Docking: Run the docking simulation using software like AutoDock Vina.[10][11] This will generate a set of possible binding poses, each with a corresponding binding affinity score.

-

Analyze Results:

-

Binding Affinity: The score (in kcal/mol) provides an estimate of the binding strength. Lower (more negative) values indicate stronger, more favorable binding.[12]

-

Pose Analysis: Visualize the top-ranked binding pose within the protein's active site using software like PyMOL or UCSF Chimera. Identify and analyze key intermolecular interactions (e.g., hydrogen bonds, pi-pi stacking, hydrophobic interactions).

-

Trustworthiness: Self-Validation of the Docking Protocol

Authoritative Grounding: A docking protocol must be validated to ensure it can reproduce known experimental results before it can be trusted to make predictions for a new compound.[13] The gold standard for validation is to re-dock a co-crystallized ligand.[14]

-

Select Validation System: Choose a PDB entry for your target protein that was crystallized with a known inhibitor.

-

Extract and Re-dock: Separate the known inhibitor from the protein and then re-dock it into the active site using the exact same protocol (receptor preparation, grid box definition) as for the novel compound.

-

Calculate RMSD: Superimpose the top-ranked docked pose of the inhibitor onto its original crystallographic pose. Calculate the Root Mean Square Deviation (RMSD) of the heavy atoms.

-

Assess Performance: An RMSD value below 2.0 Angstroms (Å) is considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode.[13][14]

| Validation Metric | Result | Threshold | Outcome |

| RMSD (Re-docked) | e.g., 1.2 Å | < 2.0 Å | Pass |

Part 3: Refining Interactions with Molecular Dynamics (MD) Simulations

Expertise & Experience: Molecular docking provides a static, time-averaged view of the binding event. However, biological systems are inherently dynamic. Molecular Dynamics (MD) simulations offer a way to observe the motion of atoms over time, providing critical insights into the stability of the protein-ligand complex, the role of solvent, and the flexibility of both the protein and the ligand in a simulated physiological environment.[[“]][16][17] An MD simulation can either confirm the stability of a docked pose or reveal that it is unstable, providing a powerful secondary filter.

Protocol 3.1: MD Simulation of the Protein-Ligand Complex

This protocol uses GROMACS, a widely-used and high-performance MD engine.[18][19]

-

System Preparation:

-

Force Field Selection: Choose a well-validated force field for biomolecular simulations, such as AMBER or CHARMM. The ligand's topology and parameters must be generated and compatible with the chosen protein force field.

-

Solvation: Place the docked protein-ligand complex into a simulation box of a defined shape (e.g., cubic) and fill it with explicit water molecules (e.g., TIP3P).

-

Ionization: Add counter-ions (e.g., Na+ or Cl-) to neutralize the overall charge of the system and to mimic a physiological salt concentration (e.g., 0.15 M).

-

-

Energy Minimization: Perform a steepest descent energy minimization of the entire solvated system to remove any steric clashes or unfavorable geometries introduced during the setup.

-

Equilibration: This is a two-step process to bring the system to the desired temperature and pressure.

-

NVT Ensemble (Canonical): Gently heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. Position restraints are often applied to the protein and ligand heavy atoms to allow the solvent to equilibrate around them.

-

NPT Ensemble (Isothermal-Isobaric): Release the position restraints and allow the system to equilibrate to the target pressure (e.g., 1 bar). This ensures the correct density of the system.

-

-

Production MD: Run the simulation for a substantial period (e.g., 100-200 nanoseconds) without any restraints. The atomic coordinates are saved at regular intervals, creating a "trajectory" that represents the dynamic evolution of the system.

Protocol 3.2: Trajectory Analysis

-

Assess Stability (RMSD): Calculate the RMSD of the protein backbone and the ligand heavy atoms over time relative to their starting positions. A stable, plateauing RMSD curve indicates that the system has reached equilibrium and the ligand remains stably bound in the pocket.

-

Identify Flexible Regions (RMSF): Calculate the Root Mean Square Fluctuation (RMSF) for each protein residue. This highlights regions of the protein that are rigid versus those that are highly flexible, which can be important for binding.

-

Quantify Key Interactions: Analyze the trajectory to determine the occupancy of specific hydrogen bonds between the ligand and protein over the course of the simulation. Interactions that are consistently present are likely critical for binding affinity.

| Analysis Metric | Interpretation |

| Ligand RMSD | A low, stable value (< 3 Å) suggests the ligand maintains a consistent binding pose. |

| Protein RMSD | A plateau indicates the overall protein structure has reached equilibrium. |

| H-Bond Occupancy | High occupancy (>75%) indicates a strong, stable hydrogen bond. |

Part 4: Quantitative Prediction of Binding Affinity

Expertise & Experience: While docking scores are useful for ranking compounds, they are often poorly correlated with experimental binding affinities. More computationally intensive methods are required for a quantitative prediction of the binding free energy (ΔG).[20][21] The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a popular end-point technique that offers a balance between accuracy and computational cost, making it ideal for re-ranking poses and refining affinity estimates after MD simulations.[22]

Protocol 4.1: MM/PBSA Binding Free Energy Calculation

Authoritative Grounding: The MM/PBSA method calculates the binding free energy by averaging over a number of snapshots taken from a stable MD trajectory. The total free energy (G) of each species (complex, protein, and ligand) is estimated as the sum of molecular mechanics energy, polar solvation energy, and non-polar solvation energy. The binding free energy is then calculated via the following equation:[22]

ΔGbind = Gcomplex - (Gprotein + Gligand)

-

Extract Snapshots: From the stable portion of the production MD trajectory (identified via RMSD analysis), extract 50-100 snapshots at regular intervals.

-

Perform Calculations: For each snapshot, run the MM/PBSA calculation. This involves:

-

Calculating the molecular mechanics energy (EMM), which includes bonded and non-bonded (van der Waals and electrostatic) terms.

-

Calculating the polar solvation free energy (Gpolar), typically using a Poisson-Boltzmann (PB) or Generalized Born (GB) implicit solvent model.

-

Calculating the non-polar solvation free energy (Gnonpolar), which is usually estimated from the solvent-accessible surface area (SASA).

-

-

Average and Analyze: Average the calculated ΔGbind values across all snapshots. This provides a more robust estimate of the binding free energy than a single-structure calculation.

Conclusion and Future Directions

This guide has outlined a rigorous, multi-stage in silico workflow for the characterization of this compound. By following this protocol, a researcher can:

-

Establish a high-quality 3D model of the ligand and assess its fundamental drug-like properties.

-

Identify and validate a potential biological target through a self-validating molecular docking protocol.

-

Assess the dynamic stability of the predicted protein-ligand complex using molecular dynamics simulations.

-

Obtain a quantitative estimate of binding free energy to refine the initial docking predictions.

The culmination of this computational work is a set of well-supported, testable hypotheses. The predicted binding mode, key interacting residues, and estimated binding affinity provide a direct roadmap for experimental validation. The crucial next steps involve synthesizing the compound and performing in vitro binding assays (e.g., ITC or SPR) to measure the binding affinity experimentally. Ultimately, solving the co-crystal structure of the protein-ligand complex via X-ray crystallography would provide the definitive validation of the computationally predicted binding mode.

References

- Consensus. (n.d.). What are the best practices for molecular dynamics simulations in drug design?.

- PubMed. (n.d.). Calculation of binding free energies.

- PubMed. (n.d.). Molecular dynamics simulations: Insights into protein and protein ligand interactions.

- Patsnap Synapse. (2025, March 20). What is in silico drug discovery?.

- PubMed Central. (n.d.). Understanding the impact of binding free energy and kinetics calculations in modern drug discovery.

- RSC Publishing. (n.d.). Developing end-point methods for absolute binding free energy calculation using the Boltzmann-quasiharmonic model.

- SciSpace. (n.d.). In-silico drug design: An approach which revolutionarised the drug discovery process.

- Frontiers. (n.d.). In Silico Methods for Drug Design and Discovery.

- Benchchem. (n.d.). A Technical Deep Dive into the Theoretical and Computational Landscape of 2-Substituted Quinolines.

- Benchchem. (n.d.). A Researcher's Guide to Molecular Dynamics Simulations of Ligand-Protein Complexes.

- ResearchGate. (2022, April 25). How to validate the molecular docking results?.

- PubMed Central. (n.d.). A Guide to In Silico Drug Design.

- PubMed Central. (n.d.). Best Practices for Foundations in Molecular Simulations [Article v1.0].

- Nottingham ePrints. (n.d.). Molecular Simulation of Protein-Ligand Complexes.

- National Institutes of Health. (n.d.). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach.

- Living Journal of Computational Molecular Science. (2018, November 29). Best Practices for Foundations in Molecular Simulations [Article v1.0].

- Microbe Notes. (2023, August 3). In Silico Drug Design- Definition, Methods, Types, Uses.

- ResearchGate. (2018, May 17). Molecular dynamics simulation of protein-ligand complex?.

- Angelo Raymond Rossi. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex.

- (2021, April 19). How can I validate docking result without a co-crystallized ligand?.

- National Institutes of Health. (n.d.). In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment of Human Tumors.

- KBbox: Methods. (n.d.). Small Molecule Docking.

- Creative Proteomics. (n.d.). Molecular Docking Results Analysis and Accuracy Improvement.

- ACS Publications. (n.d.). Relative Binding Free Energy Calculations in Drug Discovery: Recent Advances and Practical Considerations | Journal of Chemical Information and Modeling.

- (n.d.). Towards Accurate Free Energy Calculations in Ligand Protein-Binding Studies.

- Bonvin Lab. (n.d.). Small molecule docking.

- YouTube. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics.

- PubMed Central. (n.d.). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase.

- AVESİS. (2024, March 15). Computational analysis and experimental validation of a quinoline derivative for optoelectronic and pharmacological applications.

- ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.

- Chemistry LibreTexts. (2020, August 11). 13.2: How to Dock Your Own Drug.

- PubMed Central. (2024, July 4). 2D/3D-QSAR Model Development Based on a Quinoline Pharmacophoric Core for the Inhibition of Plasmodium falciparum: An In Silico Approach with Experimental Validation.

- DiVA portal. (2009, June 21). Validation of docking performance in context of a structural water molecule-using model system.

- Living Journal of Computational Molecular Science. (n.d.). Best Practices.

- ResearchGate. (2024, April 19). What is the best practices and presentation for analysis of multiple molecular dynamics simulations ?.

- P&S Chemicals. (n.d.). Product information, this compound ethyl ester.

- (n.d.). 6,8-DICHLORO-4-HYDROXYQUINOINE-3-CARBOXYLIC ACID ETHYL ESTER.

- National Institutes of Health. (2022, January 13). Synthesis, in silico molecular docking analysis, pharmacokinetic properties and evaluation of antibacterial and antioxidant activities of fluoroquinolines.

- ChemicalBook. (n.d.). 25771-89-5(6,8-DICHLORO-4-HYDROXYQUINOINE-3-CARBOXYLIC ACID ETHYL ESTER) Product Description.

Sources

- 1. Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is in silico drug discovery? [synapse.patsnap.com]

- 3. scispace.com [scispace.com]

- 4. frontiersin.org [frontiersin.org]

- 5. microbenotes.com [microbenotes.com]

- 6. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, in silico molecular docking analysis, pharmacokinetic properties and evaluation of antibacterial and antioxidant activities of fluoroquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. KBbox: Methods [kbbox.h-its.org]

- 9. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 10. youtube.com [youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]

- 13. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. consensus.app [consensus.app]

- 16. Molecular dynamics simulations: Insights into protein and protein ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 20. Calculation of binding free energies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Understanding the impact of binding free energy and kinetics calculations in modern drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 23. dasher.wustl.edu [dasher.wustl.edu]

spectroscopic analysis of 6,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid

An In-depth Technical Guide to the Spectroscopic Analysis of 6,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid

Introduction: Unveiling the Molecular Architecture

This compound is a halogenated derivative of the quinoline scaffold, a privileged heterocyclic system in medicinal chemistry and materials science. Quinoline derivatives are known for a wide spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties.[1][2] The precise arrangement of substituents on the quinoline core dictates the compound's physicochemical properties and biological function. Therefore, rigorous structural confirmation and purity assessment are paramount in any research or development pipeline involving such molecules.

This guide provides a comprehensive framework for the . Moving beyond a simple recitation of data, we will delve into the causal logic behind the selection of spectroscopic techniques, the interpretation of the resulting data, and the self-validating nature of a multi-technique analytical approach. The protocols and interpretations presented herein are grounded in established principles of analytical chemistry and are designed to ensure the highest degree of scientific integrity.

Synthetic Pathway: The Gould-Jacobs Cyclization

The synthesis of 4-hydroxyquinoline-3-carboxylic acid derivatives is commonly achieved via the Gould-Jacobs reaction. This thermal cyclization process involves the reaction of an aniline with diethyl ethoxymethylenemalonate (EMME), followed by ring closure at high temperatures in a solvent like Dowtherm A.[3][4] The subsequent hydrolysis of the resulting ethyl ester yields the target carboxylic acid. Understanding the synthetic route is crucial as it informs potential impurities that may need to be identified during analysis.

Caption: General workflow for the synthesis of the title compound.

Core Spectroscopic Characterization Workflow

A robust analytical workflow for structural elucidation relies on the synergy of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined data allows for unambiguous confirmation of the molecular identity.

Caption: A multi-technique approach for comprehensive structural analysis.

Infrared (IR) Spectroscopy: Mapping the Functional Groups

Expertise & Rationale: IR spectroscopy is the initial, rapid method for confirming the presence of key functional groups. For our target molecule, we are primarily looking for the characteristic signatures of the carboxylic acid (O-H and C=O bonds) and the quinoline core. The broadness of the O-H stretch is a hallmark of the hydrogen-bonded dimeric structures that carboxylic acids form in the solid state.[5][6]

Experimental Protocol

-

Sample Preparation: Prepare a solid sample using either the KBr (potassium bromide) pellet method or Attenuated Total Reflectance (ATR).

-

KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture thoroughly and press it into a transparent disk using a hydraulic press. This ensures a uniform dispersion of the analyte.

-

ATR: Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond). Apply pressure to ensure good contact. This method requires minimal sample preparation.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Place the sample in the IR beam path.

-

Scan the sample over the range of 4000–400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

The resulting spectrum should be presented as transmittance (%) versus wavenumber (cm⁻¹).

-

Data Interpretation & Summary

The IR spectrum provides a distinct fingerprint of the molecule's functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance | Rationale |

| Carboxylic Acid O-H | Stretching | 3300 - 2500 | Very Broad | Characteristic of strong intermolecular hydrogen bonding in carboxylic acid dimers.[5][6][7] |

| Aromatic C-H | Stretching | 3100 - 3000 | Weak to Medium | Associated with the C-H bonds of the quinoline ring system.[1] |

| Carboxylic Acid C=O | Stretching | 1725 - 1700 | Strong, Sharp | The carbonyl stretch is a prominent feature. Its position indicates it is part of a conjugated system.[5][8] |

| Aromatic C=C / C=N | Stretching | 1610 - 1500 | Medium to Strong | Multiple bands corresponding to the vibrations of the quinoline ring.[1] |

| C-O | Stretching | 1320 - 1210 | Medium | Coupled with O-H bending, this band is associated with the carboxylic acid C-O bond.[6] |

| C-Cl | Stretching | ~1090 | Medium to Strong | Characteristic absorption for aryl chlorides. |

| O-H | Out-of-plane bend | ~920 | Broad, Medium | Another characteristic, albeit less commonly cited, band for carboxylic acid dimers.[6] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Defining the Skeleton